2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide
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Overview
Description
2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide typically involves the reaction of 2-ethylhexanoyl chloride with 4-(1,3-thiazol-2-ylsulfamoyl)aniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antifungal, anti-inflammatory, or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C17H23N3O3S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide |
InChI |
InChI=1S/C17H23N3O3S2/c1-3-5-6-13(4-2)16(21)19-14-7-9-15(10-8-14)25(22,23)20-17-18-11-12-24-17/h7-13H,3-6H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
OULGANJPVPUUDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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